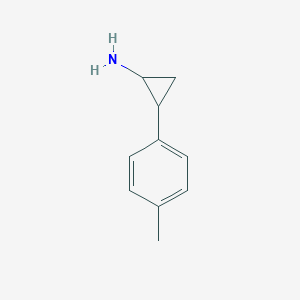

2-(4-Methylphenyl)cyclopropanamine

Descripción

2-(4-Methylphenyl)cyclopropanamine is a cyclopropane-containing amine derivative with a 4-methylphenyl substituent at the 2-position of the cyclopropane ring. Cyclopropanamine derivatives are often explored for their unique conformational rigidity, which enhances binding affinity to biological targets .

Propiedades

Número CAS |

19009-67-7 |

|---|---|

Fórmula molecular |

C10H13N |

Peso molecular |

147.22 g/mol |

Nombre IUPAC |

2-(4-methylphenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C10H13N/c1-7-2-4-8(5-3-7)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3 |

Clave InChI |

JVDFHGQPUOICBZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2CC2N |

SMILES canónico |

CC1=CC=C(C=C1)C2CC2N |

Sinónimos |

2-AMino-1-p-tolyl-cyclopropan |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs: Cyclopropanamine Derivatives

Table 1: Comparison of Cyclopropanamine Derivatives

Key Findings :

- Substituent Effects : The 4-methylphenyl group in the target compound increases lipophilicity compared to halogenated analogs (e.g., 3,4-difluorophenyl), which may improve BBB penetration but reduce metabolic stability due to fewer electron-withdrawing groups .

- Synthetic Relevance : The trifluoromethyl analog () is produced at 95% purity, suggesting robust synthetic protocols for halogenated cyclopropanamines, which could be adapted for the target compound .

Functional Group Variants: Non-Cyclopropanamine Compounds

Table 2: Compounds with 4-Methylphenyl Substituents

Key Findings :

- Core Structure Impact : Replacing the cyclopropanamine ring with indolizine () improves solubility and BBB penetration, highlighting how core heterocycles dictate pharmacokinetics .

- Biological Activity: The pyridazinone derivative () exhibits anti-inflammatory activity, suggesting that the 4-methylphenyl group may synergize with electron-deficient cores for target binding .

Market and Industrial Context

- Positional Isomer Comparison : 1-(4-Methylphenyl)cyclopropanamine () has established manufacturing protocols and market demand, but the 2-isomer’s commercial data remains undocumented. Structural differences may lead to divergent applications, such as distinct receptor selectivity in drug development .

- Regulatory Considerations : Halogenated cyclopropanamines (e.g., Ticagrelor impurities in ) require stringent purity controls, implying similar quality benchmarks for the target compound if used in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.